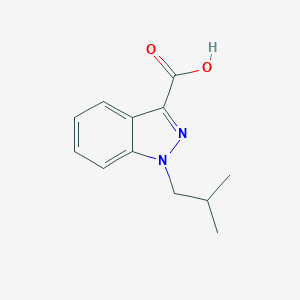
1-Isobutylindazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Isobutylindazole-3-carboxylic acid (CAS: 173600-13-0) is an indazole derivative with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.252 g/mol . The compound features an isobutyl group at the 1-position of the indazole core and a carboxylic acid moiety at the 3-position (Figure 1).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isobutyl 1-Pentyl-1H-indazole-3-carboxylate
- CAS : 2748624-88-4
- Molecular Formula : C₁₇H₂₄N₂O₂
- Molecular Weight : 288.4 g/mol
- Key Features :
Comparison :
- The ester group in this analog reduces polarity compared to the carboxylic acid in the target compound, likely altering solubility and membrane permeability.
- Applications: Used as an analytical reference standard in forensic and research settings, indicating stability in acetonitrile solutions at -20°C .
1-Benzylcyclobutane-1-carboxylic Acid
- CAS : 114672-02-5
- Molecular Formula : C₁₂H₁₄O₂
- Molecular Weight : 190.24 g/mol
- Key Features: Cyclobutane core with a benzyl group and carboxylic acid. No nitrogen atoms in the ring, unlike indazole derivatives .
Comparison :
- The absence of nitrogen atoms eliminates hydrogen-bonding capabilities critical for interactions with biological targets (e.g., enzymes).
- Safety: Not classified under GHS, though detailed toxicity data are unavailable .
1-Aminocyclobutane[11C]carboxylic Acid (ACBC)
- CAS: Not provided
- Molecular Formula: C₅H₈NO₂ (base structure)
- Key Features: Cyclobutane ring with amino and carboxylic acid groups. Radiolabeled with carbon-11 for imaging applications .
Comparison :
- Pharmacokinetics: Rapid clearance from blood (<30 minutes) and low excretion (3.6% in 2 hours) due to structural optimization for tumor targeting .
- Synthesis: Produced via a modified Bücherer-Strecker technique (55% yield), highlighting synthetic accessibility for radiopharmaceuticals .
- Applications: Used as a positron emission tomography (PET) tracer, unlike 1-Isobutylindazole-3-carboxylic acid, which lacks documented imaging utility .
Data Tables
Table 1. Structural and Physicochemical Properties
| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Substituents |
|---|---|---|---|---|---|
| This compound | 173600-13-0 | C₁₂H₁₄N₂O₂ | 218.25 | Carboxylic acid | Isobutyl, indazole |
| Isobutyl 1-pentyl-1H-indazole-3-carboxylate | 2748624-88-4 | C₁₇H₂₄N₂O₂ | 288.40 | Ester | Pentyl, isobutyl ester |
| 1-Benzylcyclobutane-1-carboxylic acid | 114672-02-5 | C₁₂H₁₄O₂ | 190.24 | Carboxylic acid | Benzyl, cyclobutane |
Critical Analysis of Substituent Effects
Position 1 Substituents :
- Isobutyl vs. Pentyl : Longer alkyl chains (e.g., pentyl) increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Benzyl (cyclobutane analog) : Introduces aromaticity but lacks heterocyclic nitrogen atoms critical for binding in indazole-based drugs.
- Position 3 Functional Groups: Carboxylic Acid vs.
Properties
CAS No. |
173600-13-0 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-(2-methylpropyl)indazole-3-carboxylic acid |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)7-14-10-6-4-3-5-9(10)11(13-14)12(15)16/h3-6,8H,7H2,1-2H3,(H,15,16) |
InChI Key |
HWQCQMWXYMLCDR-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C2=CC=CC=C2C(=N1)C(=O)O |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2C(=N1)C(=O)O |
Synonyms |
1-ISOBUTYLINDAZOLE-3-CARBOXYLIC ACID |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















